3-(3-Chlorophenyl)-1,2,5-oxadiazole
Description
3-(3-Chlorophenyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a 1,2,5-oxadiazole core (also known as furazan) substituted with a 3-chlorophenyl group at the 3-position. The 1,2,5-oxadiazole ring system is characterized by two nitrogen atoms and one oxygen atom in a five-membered aromatic arrangement. The electron-withdrawing chlorine substituent on the phenyl ring enhances the compound’s stability and influences its electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and energetic materials .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H |
InChI Key |
STJAEIOSBVBVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NON=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions to yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the oxadiazole ring to form 3-(3-chlorophenyl)-1,2,5-oxadiazole N-oxide , though yields vary based on solvent and temperature.
-
Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the sulfur-free oxadiazole system, producing intermediates for further functionalization.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6h | This compound N-oxide | 45–60% |
| H₂O₂ | AcOH, RT, 12h | Oxidized intermediates | 30–50% |
Reduction Reactions
Reductive cleavage of the oxadiazole ring is catalyzed by:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ring to a diamine derivative , breaking the N–O bond.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole without affecting the chlorophenyl group, yielding 3-(3-chlorophenyl)-1,2-diamine .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Et₂O, reflux, 4h | 3-(3-Chlorophenyl)-1,2-diamine | 65–75% |
| H₂/Pd-C | EtOH, 50 psi, 2h | Partially reduced oxadiazole | 80–85% |
Nucleophilic Substitution
The chlorine atom on the phenyl ring participates in SNAr reactions:
-
Sodium methoxide (NaOCH₃) replaces chlorine with methoxy groups, forming 3-(3-methoxyphenyl)-1,2,5-oxadiazole .
-
Ammonia (NH₃) in ethanol under pressure substitutes chlorine with amino groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOCH₃ | MeOH, reflux, 8h | 3-(3-Methoxyphenyl)-1,2,5-oxadiazole | 70–75% |
| NH₃ | EtOH, 100°C, 12h | 3-(3-Aminophenyl)-1,2,5-oxadiazole | 55–60% |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
-
Acetylene derivatives form fused pyrazole or triazole rings under microwave irradiation .
-
Thermal ring-opening at 200°C generates nitrile intermediates, which recombine to form benzimidazoles .
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions modify the chlorophenyl group:
-
Suzuki coupling with aryl boronic acids introduces biaryl motifs, enhancing pharmacological potential .
-
Buchwald-Hartwig amination adds amino groups for further derivatization .
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-(Biphenyl-3-yl)-1,2,5-oxadiazole | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 3-(3-Aminophenyl)-1,2,5-oxadiazole | 50–55% |
Biological Activity via Structural Modification
Derivatives synthesized through these reactions exhibit:
-
Anticancer activity : 2,5-Disubstituted variants inhibit topoisomerase I (IC₅₀ = 0.24–1.95 μM) .
-
Antimicrobial properties : Methoxy and amino substituents enhance activity against S. aureus and E. coli .
Stability and Degradation
-
Hydrolytic stability : Resistant to hydrolysis in neutral aqueous solutions but degrades in strong acids (HCl, 6M) to form carboxylic acids.
-
Photodegradation : UV light induces ring-opening, forming nitrile byproducts.
Scientific Research Applications
3-(3-Chlorophenyl)-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 1,2,5-Oxadiazole Derivatives
BNFF-1 and ANFF-1 (Energetic Materials): 3-(3-Chlorophenyl)-1,2,5-oxadiazole shares structural similarities with nitro-substituted 1,2,5-oxadiazoles like BNFF-1 [3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole] and ANFF-1 [3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole]. These compounds are studied for their explosive properties due to high nitrogen/oxygen content and strong intramolecular interactions. Key differences include:
- Substituent Effects: The nitro groups in BNFF-1 and ANFF-1 significantly lower activation barriers for decomposition (e.g., BNFF-1: ~30 kcal/mol) compared to the chlorine substituent in this compound, which prioritizes stability over reactivity .
- Thermal Stability: Chlorophenyl-substituted derivatives exhibit higher thermal stability (decomposition temperatures >200°C) than nitro analogs, which decompose explosively at lower temperatures (~150–180°C) .
| Property | This compound | BNFF-1 | ANFF-1 |
|---|---|---|---|
| Decomposition Temp (°C) | >200 | ~150–180 | ~160–190 |
| Activation Energy (kcal/mol) | N/A | ~30 | ~28 |
| Primary Application | Pharmaceuticals/Agrochemicals | Energetic Materials | Energetic Materials |
Comparison with 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles differ in nitrogen/oxygen positioning, leading to distinct electronic and biological properties:
- Electronic Structure: The 1,2,5-oxadiazole ring has higher aromaticity and electron-deficient character compared to 1,3,4-oxadiazoles, which are more polarizable and reactive .
- Biological Activity: 1,3,4-Oxadiazoles (e.g., 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone) are widely studied for insecticidal, antibacterial, and anticancer activities due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . In contrast, 1,2,5-oxadiazoles like this compound are less explored in medicinal chemistry but show promise in agrochemical applications due to their hydrolytic stability.
| Property | 1,2,5-Oxadiazoles | 1,3,4-Oxadiazoles |
|---|---|---|
| Aromaticity | Higher (due to symmetric N/O arrangement) | Lower |
| Reactivity | Electron-deficient, less nucleophilic | More reactive, polarizable |
| Bioactivity | Limited studies (agrochemical focus) | Broad (antibacterial, anticancer) |
Comparison with Chlorophenyl-Substituted Heterocycles
The 3-chlorophenyl group is a common substituent in bioactive molecules. For example:
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This pyrazole derivative shares the 3-chlorophenyl moiety but lacks the oxadiazole ring. Its sulfanyl and trifluoromethyl groups enhance lipophilicity, making it suitable for pesticidal applications. In contrast, this compound’s rigid oxadiazole core improves metabolic stability in pharmaceuticals .
Key Research Findings
- Synthetic Versatility: The chlorine atom in this compound enables further functionalization (e.g., Suzuki coupling) to introduce pharmacophoric groups, a feature underutilized compared to nitro- or amino-substituted analogs .
- Stability in Biological Systems: Unlike 1,3,4-oxadiazoles, which are prone to enzymatic hydrolysis, 1,2,5-oxadiazoles exhibit superior stability in physiological conditions, as demonstrated in timolol derivatives () .
Biological Activity
3-(3-Chlorophenyl)-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with hydrazine and carbonyl compounds. The resulting oxadiazole ring structure contributes to its biological properties. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that oxadiazoles exhibit significant antimicrobial properties. For example, studies have shown that derivatives of oxadiazoles possess strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Mycobacterium tuberculosis (Mtb). Specifically, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL against Mtb strains, indicating potent anti-tubercular activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study evaluated a library of oxadiazole derivatives for their antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). Results showed that several derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| 3-(4-Fluorophenyl)-1,2,5-oxadiazole | HCT-116 | 15.0 |
| 3-(4-Methylphenyl)-1,2,5-oxadiazole | MDA-MB-231 | 20.0 |
The mechanism by which this compound exerts its biological effects includes the inhibition of topoisomerase I activity. This enzyme plays a crucial role in DNA replication and repair; thus, its inhibition can lead to apoptosis in cancer cells . Molecular docking studies have supported these findings by demonstrating favorable interactions between the compound and the target enzyme.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized oxadiazole derivatives revealed that compounds with a chlorophenyl substituent exhibited enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted that structural modifications significantly influenced the biological activity of these compounds .
Case Study 2: Anticancer Properties
In another investigation focusing on the antiproliferative effects of oxadiazoles on human cancer cell lines, it was found that this compound induced apoptosis in HeLa cells at concentrations as low as 10 µM. The study emphasized the potential for developing new anticancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(3-Chlorophenyl)-1,2,5-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, precursors like amidoximes or nitriles can react with chlorophenyl-substituted carboxylic acids under dehydrating conditions. Characterization involves -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.44–8.05 ppm) and column chromatography for purification .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : - and -NMR to identify aromatic protons and carbon environments (e.g., δ 2.29 ppm for methyl groups in analogs) .
- X-ray crystallography : Resolve bond angles and packing structures (e.g., mean C–C bond length = 0.002 Å in oxadiazole derivatives) .
Advanced Research Questions
Q. How do computational methods aid in understanding the stability and electronic properties of this compound?
- Methodological Answer : Use quantum mechanical (QM) calculations to:
- Compare force fields : Density Functional Theory (DFT) vs. Hartree-Fock (HF) for vibrational spectra accuracy .
- Predict thermal stability : Calculate bond dissociation energies (BDEs) and analyze frontier molecular orbitals (FMOs) to assess decomposition pathways .
Q. How do structural isomers of oxadiazoles influence thermal stability and detonation properties?
- Methodological Answer : Compare isomers (1,2,5- vs. 1,3,4-oxadiazole) via:
- Thermogravimetric analysis (TGA) : Measure decomposition onset (e.g., 1,2,5-oxadiazole derivatives decompose at 250–320°C) .
- Conjugation analysis : Meta-substituted oxadiazoles exhibit enhanced electron delocalization, improving stability .
Q. What strategies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance antitubercular activity (e.g., MIC = 1.03 μM in analogs) .
- Biological assays : Test cytotoxicity and target engagement (e.g., caspase activation for apoptosis in cancer cells) .
Q. How can researchers resolve contradictions between experimental and computational data on thermal stability?
- Methodological Answer :
- Cross-validation : Pair differential scanning calorimetry (DSC) with QM calculations (e.g., DFT predicts LLM-210’s exothermic decomposition at 314°C, matching experimental DSC) .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets) to align with experimental decomposition thresholds .
Q. What synthetic routes ensure high-purity this compound for material science applications?
- Methodological Answer :
- Purification : Use liquid-binding materials (e.g., diatomite) during synthesis to absorb impurities .
- Catalyst optimization : Employ triethylamine to promote nucleophilic substitutions while minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
